

Spectroscopic Data for 9-Decenenitrile: A Technical Guide

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Compound of Interest

Compound Name: 9-Decenenitrile

Cat. No.: B1340611

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **9-decenenitrile** (C₁₀H₁₇N), a bifunctional molecule incorporating both a terminal alkene and a nitrile moiety. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Structural Significance of 9-Decenenitrile

9-Decenenitrile is a valuable chemical intermediate due to its dual functionality. The terminal double bond allows for a variety of chemical transformations, including polymerization, metathesis, and hydrofunctionalization, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a diverse range of derivatives. Accurate structural elucidation through spectroscopic methods is paramount for confirming its identity, assessing purity, and understanding its reactivity in synthetic applications. This guide provides an in-depth analysis of the expected NMR, IR, and MS data for **9-decenenitrile**, grounded in fundamental spectroscopic principles and data from analogous structures.

The molecular structure of **9-decenenitrile** is presented below:

Caption: Molecular Structure of **9-Decenenitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **9-decenenitrile**, both ^1H and ^{13}C NMR provide distinct signals that can be assigned to specific atoms within the structure.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **9-decenenitrile** is predicted to show characteristic signals for the terminal alkene protons, the aliphatic chain protons, and the protons alpha to the nitrile group. The spectrum is expected to be recorded in a deuterated solvent such as chloroform (CDCl_3).

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **9-decenenitrile** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[\[1\]](#)
- Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
 - Spectral width: 0-10 ppm

Predicted ^1H NMR Data for **9-Decenenitrile**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 5.80	ddt	1H	H-9
~ 4.99	ddt	1H	H-10 (trans)
~ 4.93	ddt	1H	H-10 (cis)
~ 2.34	t	2H	H-2
~ 2.05	q	2H	H-8
~ 1.65	p	2H	H-3
~ 1.40 - 1.25	m	8H	H-4, H-5, H-6, H-7

Interpretation and Rationale:

- Alkene Protons (H-9, H-10): The vinyl protons are the most deshielded due to the anisotropic effect of the π -bond and are expected in the 4.5-6.5 ppm region.^[1] The proton at C9 will appear as a doublet of doublets of triplets (ddt) due to coupling with the two terminal protons at C10 and the two allylic protons at C8. The terminal protons at C10 are diastereotopic and will appear as two distinct signals, each a doublet of doublets of triplets, due to geminal coupling to each other and vicinal coupling to the proton at C9 and allylic coupling to the protons at C8.
- Protons Alpha to Nitrile (H-2): The protons on the carbon adjacent to the electron-withdrawing nitrile group are deshielded and are expected to appear around 2.34 ppm as a triplet, due to coupling with the neighboring methylene protons at C3.
- Allylic Protons (H-8): The protons at the allylic position (C8) are slightly deshielded and will appear as a quartet around 2.05 ppm, coupling to the protons at C7 and the vinylic proton at C9.
- Aliphatic Chain Protons (H-3 to H-7): The remaining methylene protons in the aliphatic chain will appear as a complex multiplet in the upfield region of the spectrum, typically between 1.25 and 1.65 ppm.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum of **9-decenenitrile** will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Decoupling: Broadband proton decoupling.
 - Number of scans: 1024-4096 (due to the low natural abundance of ^{13}C).
 - Relaxation delay: 2-5 seconds.

Predicted ^{13}C NMR Data for **9-Decenenitrile**

Chemical Shift (δ , ppm)	Assignment
~ 139.1	C-9
~ 119.8	C-1
~ 114.2	C-10
~ 33.8	C-8
~ 28.8	C-7
~ 28.7	C-6
~ 28.4	C-4
~ 25.3	C-3
~ 25.2	C-5
~ 17.0	C-2

Interpretation and Rationale:

- **Nitrile Carbon (C-1):** The carbon of the nitrile group is significantly deshielded and appears downfield, typically in the 115-125 ppm range.
- **Alkene Carbons (C-9, C-10):** The sp^2 hybridized carbons of the double bond are also found in the downfield region, with the internal carbon (C-9) being more deshielded than the terminal carbon (C-10).
- **Aliphatic Carbons (C-2 to C-8):** The sp^3 hybridized carbons of the aliphatic chain appear in the upfield region of the spectrum. The carbon alpha to the nitrile group (C-2) is expected around 17.0 ppm, while the other methylene carbons will have chemical shifts in the 25-34 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In **9-decenenitrile**, the key functional groups are the nitrile ($C\equiv N$) and the terminal alkene ($C=C$).

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Instrumentation:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded from 4000 to 400 cm^{-1} .

Characteristic IR Absorption Bands for **9-Decenenitrile**

Frequency (cm ⁻¹)	Intensity	Assignment
~ 3077	Medium	=C-H stretch (sp ² C-H)
~ 2928, 2855	Strong	C-H stretch (sp ³ C-H)
~ 2247	Medium, Sharp	C≡N stretch (nitrile)
~ 1641	Medium	C=C stretch (alkene)
~ 991, 910	Strong	=C-H out-of-plane bend

Interpretation and Rationale:

- **C≡N Stretch:** The nitrile group gives rise to a very characteristic, sharp absorption band of medium intensity in the region of 2260-2220 cm⁻¹.^[2] This is often a key diagnostic peak for the presence of a nitrile.
- **Alkene Stretches:** The C=C double bond stretch appears around 1640 cm⁻¹. The stretching vibration of the sp² C-H bonds of the terminal alkene will be observed just above 3000 cm⁻¹.
- **Alkane Stretches:** The strong absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ C-H bonds of the long aliphatic chain.
- **Out-of-Plane Bending:** The strong bands around 991 and 910 cm⁻¹ are characteristic of the out-of-plane bending vibrations of the C-H bonds of a monosubstituted (terminal) alkene. These are often very prominent and diagnostic for this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like **9-decenenitrile**.

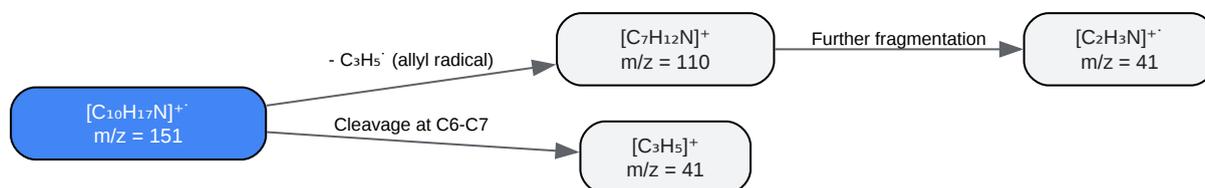
- Ionization: The molecules are ionized by electron impact (typically at 70 eV).
- Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data for **9-Decenenitrile**

- Molecular Formula: C₁₀H₁₇N
- Molecular Weight: 151.25 g/mol
- Molecular Ion (M⁺): A peak at m/z = 151 is expected, corresponding to the intact molecular ion.
- Key Fragment Ions:

m/z	Proposed Fragment
151	[M] ⁺ (Molecular Ion)
136	[M - CH ₃] ⁺
122	[M - C ₂ H ₅] ⁺
110	[M - C ₃ H ₅] ⁺ (Loss of allyl radical)
96	[M - C ₄ H ₇] ⁺
82	[M - C ₅ H ₉] ⁺
68	[M - C ₆ H ₁₁] ⁺
54	[C ₄ H ₆] ⁺ or [C ₃ H ₄ N] ⁺
41	[C ₃ H ₅] ⁺ (Allyl cation) or [C ₂ H ₃ N] ⁺

Fragmentation Pathway Diagram



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Caption: Proposed Fragmentation Pathway for **9-Decenenitrile**.

Interpretation and Rationale:

The fragmentation of **9-decenenitrile** in EI-MS is expected to be dominated by cleavages along the aliphatic chain. The molecular ion, upon formation, will be a radical cation. A prominent fragmentation pathway is the loss of an allyl radical ($\bullet\text{CH}_2\text{CH}=\text{CH}_2$) via cleavage of the C6-C7 bond, which is beta to the double bond, leading to a stable cation at m/z 110. Another significant fragmentation is the formation of the allyl cation itself at m/z 41. The nitrile group can also influence fragmentation, potentially leading to fragments containing nitrogen. The spectrum will likely show a series of peaks separated by 14 mass units (CH_2), which is characteristic of the fragmentation of a long alkyl chain.[3]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the structural characterization of **9-decenenitrile**. The predicted ^1H and ^{13}C NMR spectra offer a detailed map of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key nitrile and terminal alkene functional groups. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that further corroborates the structure. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of **9-decenenitrile**, which is essential for its application in research and development.

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